Diphenylbis(4-(pyridin-3-yl)phenyl)silane
Description
Historical Context and Evolution of Organosilicon Chemistry in Materials Science
The field of organosilicon chemistry, which centers on compounds containing silicon-carbon (Si-C) bonds, officially began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgsbfchem.com Prior to this, silicon was primarily known in the form of inorganic compounds like ceramics and glass. sbfchem.com The early 20th century saw significant progress, largely driven by the extensive research of Frederic S. Kipping, who pioneered the use of Grignard reagents for creating alkylsilanes and arylsilanes and was the first to prepare silicone oligomers and polymers. wikipedia.orglongdom.org Kipping's work between 1898 and 1944 laid the groundwork for the future silicone industry. richsilicone.com
A major turning point occurred in the 1940s with the development of the "direct process" for synthesizing methylchlorosilanes by Eugene Rochow and Richard Müller, which made functional organosilanes available for large-scale industrial production. longdom.org This innovation catalyzed the commercialization of organosilicon materials. longdom.org Companies like Dow Corning, established in 1943, and General Electric began producing a variety of silicone products, including resins, coatings, oils, and rubbers. sbfchem.comrichsilicone.com These materials found widespread use during World War II in applications such as thermal insulation and sealing materials for military equipment. sbfchem.com
From the mid-20th century onwards, the applications for organosilicon compounds expanded dramatically. sbfchem.com Initially valued for insulation and lubrication, their unique properties—such as high thermal stability, water repellency, chemical inertness, and biocompatibility—paved the way for their use in a vast array of sectors. sbfchem.comsbfchem.com Today, organosilicon chemistry is integral to fields ranging from electronics and photovoltaics to medicine and agriculture, forming a technologically intensive and economically significant branch of the chemical industry. sbfchem.comrichsilicone.com
Significance of Silicon-Carbon Bonds in Advanced Organic Electronic Materials
The silicon-carbon (Si-C) bond is a cornerstone of modern advanced materials, particularly in the realm of organic electronics. researchgate.net The key to its utility lies in the fundamental differences between silicon and carbon. Silicon is less electronegative than carbon (1.90 vs. 2.55 on the Pauling scale), which results in a more polar Siδ+–Cδ− bond compared to the nonpolar C-C bond. longdom.orgmachinemfg.com This polarity makes the silicon center electrophilic and influences the reactivity of organosilane compounds. longdom.org
While the Si-C bond is generally stable, its strength is comparable to the C-C bond, allowing for the creation of stable organosilicon compounds. wikipedia.org However, the other bonds silicon forms differ significantly from their carbon counterparts. For instance, the Si-O bond is much stronger than the Si-Si bond, in contrast to the C-O and C-C bond strengths which are more similar. nih.gov This property is fundamental to the stability and structure of silicones. Conversely, the Si-H bond is weaker than the C-H bond, making hydrosilanes useful reducing agents in chemical synthesis. wikipedia.orgrsc.org
In organic electronic materials, the incorporation of Si-C bonds is a strategic design choice to fine-tune properties. Replacing carbon with silicon, a concept sometimes called the "silicon switch," can alter the electronic and physical characteristics of a molecule. mdpi.com This substitution can lead to increased hydrophobicity and lipophilicity, which may enhance membrane penetrability in biomedical applications. mdpi.com In the context of semiconductors, introducing Si-C bonds into materials like carbon-doped silica (B1680970) (SiCOH) is a method to lower the dielectric constant (k), a critical factor in reducing signal delay in integrated circuits. mdpi.comnih.gov The unique electronic structure of organosilicon compounds, which can involve σ-π or σ-π conjugation, allows them to be used in designing materials with specific electronic and photovoltaic properties. researchgate.net
Structural Motivations and Design Principles of Pyridyl-Substituted Silanes
Pyridyl-substituted silanes are a class of organosilicon compounds specifically designed to combine the properties of the silicon center with the electronic and coordination capabilities of the pyridine (B92270) ring. The pyridine group, a nitrogen-containing aromatic heterocycle, is electron-deficient and can act as a ligand, coordinating to metal centers. This makes pyridyl-substituted silanes valuable building blocks in coordination chemistry and catalysis. acs.org
The design principle involves attaching one or more pyridyl groups to a central silicon atom, often as part of a larger organic framework like tetraphenylsilane (B94826). This creates molecules with distinct functionalities. The silicon core provides a stable, three-dimensional tetrahedral geometry, while the peripheral pyridyl groups introduce specific electronic characteristics and potential coordination sites. alfa-chemistry.comchemicalbook.com
These compounds are of significant interest in the development of functional materials. For example, the synthesis of pyridine-fused siloles—silicon-containing five-membered rings—has been explored for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and semiconductors due to their excellent electronic and photophysical properties. nih.gov The incorporation of the electron-deficient pyridine moiety is a deliberate strategy to manipulate the electron-accepting or electron-transporting properties of the final material. alfa-chemistry.comchemicalbook.com The synthesis of these molecules can be achieved through various catalytic methods, such as palladium-catalyzed cross-coupling reactions, which allow for precise control over the final structure. acs.orgnih.gov
Overview of DPPS within Contemporary Academic Research
Diphenylbis(4-(pyridin-3-yl)phenyl)silane, commonly abbreviated as DPPS, is a specific example of a pyridyl-substituted silane (B1218182) that has garnered attention in academic and industrial research, particularly in materials science. lab-chemicals.comechemi.com Its structure features a central silicon atom bonded to two phenyl groups and two 4-(pyridin-3-yl)phenyl groups. echemi.com This configuration positions two electron-deficient pyridyl groups on the periphery of a tetraphenylsilane framework. alfa-chemistry.comchemicalbook.com
The presence of these pyridyl groups makes DPPS an electron-deficient compound. alfa-chemistry.comchemicalbook.com This characteristic is a key driver of its application in the field of organic electronics, where it is primarily explored as a material for Organic Light-Emitting Diodes (OLEDs). lab-chemicals.comcalpaclab.com In OLEDs, materials with well-defined electron-deficient or electron-transporting properties are crucial for achieving efficient and stable device performance. The specific structure of DPPS, combining a rigid silicon core with functional pyridyl units, makes it a suitable candidate for these applications. alfa-chemistry.com
Research on DPPS involves its synthesis and characterization to understand its physical and electronic properties. It is commercially available from various chemical suppliers, typically as a high-purity powder for research and development purposes. calpaclab.comlookchem.com Its utility is often highlighted in the context of creating advanced electronic and photonic materials where its electron-deficient nature can be leveraged. alfa-chemistry.com
Interactive Data Table: Physicochemical Properties of DPPS
| Property | Value | Source |
| CAS Number | 1152162-74-7 | lab-chemicals.comechemi.com |
| Molecular Formula | C₃₄H₂₆N₂Si | lab-chemicals.comechemi.com |
| Molecular Weight | 490.67 g/mol | lab-chemicals.comechemi.com |
| Appearance | White fine powder | lookchem.com |
| Purity | 97% to >99% (HPLC) | lab-chemicals.comcalpaclab.com |
| Boiling Point | 625.6 ± 55.0 °C (Predicted) | echemi.com |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | echemi.com |
| UV Absorption (in CH₂Cl₂) | 251 nm | lab-chemicals.com |
| Fluorescence (in CH₂Cl₂) | 366 nm | lab-chemicals.com |
| Primary Application | OLED Materials | lab-chemicals.comcalpaclab.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1152162-74-7 |
|---|---|
Molecular Formula |
C34H26N2Si |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
diphenyl-bis(4-pyridin-3-ylphenyl)silane |
InChI |
InChI=1S/C34H26N2Si/c1-3-11-31(12-4-1)37(32-13-5-2-6-14-32,33-19-15-27(16-20-33)29-9-7-23-35-25-29)34-21-17-28(18-22-34)30-10-8-24-36-26-30/h1-26H |
InChI Key |
UIJLKECZHOSSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CN=CC=C4)C5=CC=C(C=C5)C6=CN=CC=C6 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Dpps
Precursor Synthesis and Derivatization Strategies
The successful synthesis of DPPS hinges on the efficient preparation of its constituent building blocks: a halogenated diphenylsilane (B1312307) core and a pyridyl-boronate ester.
The central building block for DPPS is a diphenylsilane functionalized with halogens at the 4-positions of the phenyl rings, such as bis(4-bromophenyl)diphenylsilane (B1267813) or bis(4-iodophenyl)diphenylsilane. The synthesis of such intermediates typically involves the reaction of dihalodiphenylsilane with an appropriate arylmetallic reagent.
A general and effective method for creating aryl-silicon bonds is through the reaction of organolithium or Grignard reagents with silicon halides. For instance, diaryldiethoxysilanes can be formed by treating dichlorodiethoxysilane with an aryllithium reagent, generated from the corresponding aryl bromide and tert-butyllithium (B1211817) at low temperatures. organic-chemistry.org These diaryldiethoxysilanes can then be reduced to the corresponding diarylsilanes using a reducing agent like lithium aluminum hydride. organic-chemistry.org To obtain the required bis(4-halophenyl)diphenylsilane precursor, one would start with diphenyl-dichlorosilane and react it with a 4-halo-phenylmagnesium bromide (a Grignard reagent) or a 4-halo-phenyllithium species. This standard organometallic approach provides reliable access to the core silane (B1218182) structure.
The second essential precursor is a boronate ester of pyridine (B92270), specifically 3-pyridylboronic acid pinacol (B44631) ester. This reagent introduces the pyridin-3-yl moiety in the final cross-coupling step. There are several established methods for its synthesis. arkat-usa.org
The most common and cost-effective large-scale method is the halogen-metal exchange of 3-bromopyridine (B30812), followed by borylation. arkat-usa.org In a typical procedure, 3-bromopyridine is treated with an organolithium reagent like n-butyllithium at low temperatures (e.g., -50 °C to -78 °C) to generate 3-lithiopyridine. orgsyn.orgresearchgate.net This highly reactive intermediate is then quenched in situ with an electrophilic boron source, such as triisopropyl borate (B1201080), to form the corresponding boronic acid after acidic workup. orgsyn.org To improve yields and minimize side reactions, a revised "in situ quench" protocol has been developed where n-butyllithium is added to a mixture of 3-bromopyridine and the borate ester, leveraging the faster rate of lithium-halogen exchange over the reaction with the borate. orgsyn.org The resulting boronic acid can be readily converted to the more stable and easily handled pinacol ester by heating it with pinacol in a solvent like toluene, often with azeotropic removal of water. orgsyn.org
An alternative route is the palladium-catalyzed Miyaura borylation reaction. arkat-usa.orggoogle.com This method involves the cross-coupling of a halopyridine (e.g., 3-bromopyridine) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. google.com
Table 1: Selected Methods for the Preparation of 3-Pyridylboronic Acid and its Pinacol Ester
| Method | Starting Material | Key Reagents | Product | Typical Yield | Reference(s) |
|---|
Suzuki-Miyaura Cross-Coupling Reaction as a Primary Synthetic Route to DPPS
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the synthesis of DPPS, enabling the efficient formation of the carbon-carbon bond between the halogenated diphenylsilane core and the pyridyl-boronate ester. mdpi.com This palladium-catalyzed reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of its components. mdpi.comubc.ca In the synthesis of DPPS, bis(4-halophenyl)diphenylsilane is reacted with at least two equivalents of 3-pyridylboronic acid or its pinacol ester in the presence of a palladium catalyst and a base to yield the final product.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent system. researchgate.net Optimization of these parameters is crucial for achieving high yields, particularly when dealing with heteroaromatic substrates. nih.gov
Catalyst and Ligand: A variety of palladium(0) and palladium(II) sources can be used, such as Pd(PPh₃)₄, [Pd₂(dba)₃], and Pd(OAc)₂. researchgate.netresearchgate.net The choice of ligand is critical, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized biaryl phosphine ligands often employed to stabilize the palladium center and facilitate the catalytic cycle. researchgate.net For challenging couplings, including those involving pyridyl systems, catalysts with specific diaryl or dialkyl phosphine oxide ligands have been developed. researchgate.net
Base: A base is essential for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium tert-butoxide (tBuOK) are commonly used. google.comresearchgate.netresearchgate.net The strength and type of base can significantly influence the reaction rate and yield. researchgate.netresearchgate.net
Solvent: The reaction is often performed in a mixture of an organic solvent and water, such as DMF-H₂O, DME-H₂O, or toluene/ethanol/water. mdpi.comresearchgate.net The solvent system must be capable of dissolving both the organic and inorganic reagents to facilitate the reaction.
Table 2: Example of Suzuki-Miyaura Reaction Condition Optimization
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| [Pd(OAc)₂] | K₃PO₄ | Toluene | 80 | 18 | 4.3% | researchgate.net |
| [Pd(OAc)₂] | K₂CO₃ | Toluene | 80 | 18 | 21.4% | researchgate.net |
| [Pd(OAc)₂] | Cs₂CO₃ | Toluene | 80 | 18 | 35.5% | researchgate.net |
| [Pd(OAc)₂] | tBuOK | Toluene | 80 | 18 | 62.6% | researchgate.net |
| [Pd₂(dba)₃] | tBuOK | Toluene | 80 | 18 | 71.1% | researchgate.net |
| Pd(PPh₃)₄ | Na₂CO₃ 2M | DME/Ethanol | 80 | - | 14-28% | mdpi.com |
Data derived from general Suzuki-Miyaura coupling studies of aryl halides.
The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving a palladium catalyst. nih.govdiva-portal.org The process consists of three fundamental steps:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile, in this case, the bis(4-halophenyl)diphenylsilane. This step forms a Pd(II) intermediate. nih.govdiva-portal.org This is often the rate-determining step in the cycle. diva-portal.org
Transmetalation: The organic group from the nucleophilic boron reagent (the 3-pyridyl group) is transferred to the Pd(II) center, displacing the halide. nih.gov This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex. nih.gov
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled as the final product, DPPS. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govdiva-portal.org
Real-time monitoring techniques and computational studies have been employed to gain deeper mechanistic insights, helping to optimize reaction conditions and develop more efficient catalytic systems. ubc.canih.gov
Exploration of Alternative Synthetic Approaches to Pyridyl-Functionalized Organosilanes
While the Suzuki-Miyaura reaction is the predominant method, other synthetic strategies exist for forming the crucial C-Si and C-C bonds in pyridyl-functionalized organosilanes.
One significant alternative is the Hiyama cross-coupling reaction , which uses organosilanes as nucleophilic partners. gelest.com Specifically, organosilanols or their corresponding silanolate salts can be coupled with organic halides in a palladium-catalyzed process. acs.orgacs.org This approach avoids the use of boron reagents and can be activated by mild Brønsted bases, offering a fluoride-free alternative to traditional silicon-based couplings. acs.org
Direct C-H arylation represents another advanced strategy. For example, palladium-catalyzed direct arylation of 2-pyridylmethyl silanes with aryl bromides has been developed to create aryl(2-pyridyl)-methyl silane derivatives. acs.org Although the specific linkage differs from that in DPPS, this methodology highlights the potential of C-H activation to forge bonds directly onto the pyridine ring, bypassing the need for pre-functionalized pyridines.
Finally, novel metalation techniques are being explored. The use of organosodium reagents has been shown to achieve undirected deprotonation of pyridine at the C4-position, a challenging feat due to the directing influence of the nitrogen atom. chemrxiv.orgchemrxiv.org The resulting 4-sodiopyridine can be trapped with various electrophiles. While this method targets a different position, it showcases the potential of alternative organometallic reagents to achieve new reactivity patterns for functionalizing pyridine rings.
Grignard Reagent Applications in Organosilane Synthesis
The formation of silicon-carbon bonds using Grignard reagents is a foundational and versatile technique in organosilane chemistry. gelest.com This method, dating back to the early 20th century, remains a viable pathway for synthesizing a wide array of organosilanes, including complex structures like DPPS. gelest.com The general process involves the reaction of a Grignard reagent (R-MgX) with a silicon halide.
For the synthesis of DPPS, the key Grignard reagent, (4-(pyridin-3-yl)phenyl)magnesium bromide, is prepared from 3-(4-bromophenyl)pyridine (B164829). This organomagnesium compound is then reacted with a suitable silicon electrophile, such as dichlorodiphenylsilane, in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comgoogle.com The nucleophilic carbon of the Grignard reagent displaces the chloride ions on the silicon atom, forming the desired silicon-carbon bonds.
There are several protocols for carrying out this reaction:
Normal Addition: The silane is added to the pre-formed Grignard reagent. This method is typically preferred when complete substitution of the leaving groups on the silicon atom is desired. gelest.com
Reverse Addition: The Grignard reagent is added to the silane. This approach is often used when only partial substitution is required. gelest.com
In Situ Formation: The Grignard reagent is formed in the presence of the silane. This is useful when the Grignard reagent has poor stability or solubility. gelest.com
The reaction is highly effective but can be sensitive to moisture and air. The primary limitation of the Grignard process can be the difficulty in achieving clean, partial substitution, though for a symmetrical molecule like DPPS, driving the reaction to full substitution is the intended outcome. gelest.com
Table 1: Grignard Synthesis of DPPS - Reaction Components
| Component Type | Specific Compound | Role in Reaction |
|---|---|---|
| Grignard Precursor | 3-(4-bromophenyl)pyridine | Source of the pyridyl-phenyl nucleophile |
| Metal | Magnesium (Mg) | Reacts with the precursor to form the Grignard reagent |
| Silicon Electrophile | Dichlorodiphenylsilane (Ph2SiCl2) | Central silicon atom for C-Si bond formation |
| Solvent | Diethyl ether or THF | Solubilizes reactants and stabilizes the Grignard reagent |
Copper(I)-Catalyzed Nucleophilic Silylation Reactions
Copper(I)-catalyzed reactions provide a milder and more functional-group-tolerant alternative for forming silicon-carbon bonds. nih.gov This methodology typically involves the activation of a silicon-boron (Si-B) or silicon-silicon (Si-Si) bond by a copper(I) complex to generate a nucleophilic silylcopper intermediate. wiley-vch.deorganic-chemistry.org
In a potential pathway for DPPS synthesis, a silylborane reagent, such as Me2PhSi-B(pin), reacts with a copper(I) salt (e.g., CuCN, [Cu(CH3CN)4]PF6) in the presence of a base. nih.govorganic-chemistry.org This generates a silylcopper species, which is a "soft" nucleophile. This nucleophile can then participate in a cross-coupling reaction with an aryl halide or triflate, such as 3-(4-bromophenyl)pyridine or 3-(4-iodophenyl)pyridine. The reaction proceeds via nucleophilic substitution, where the silyl (B83357) group displaces the halide on the phenyl ring to forge the C(aryl)-Si bond.
Key advantages of this method include:
Mild Reaction Conditions: The reactions often proceed at or below room temperature, preserving sensitive functional groups. nih.gov
High Chemoselectivity: The silylcopper nucleophile selectively attacks the aryl halide, minimizing side reactions.
Functional Group Tolerance: This method is compatible with a wider range of functional groups compared to the highly basic Grignard reagents. organic-chemistry.org
The development of specific copper(I) complexes with tailored ligands, such as those bearing pyridyl groups, has further enhanced the efficiency and scope of these catalytic S-arylation and silylation reactions. mdpi.comnih.gov
Palladium-Catalyzed Carbometallation and Transmetalation Pathways for Pyridyl-Silanes
Palladium catalysis offers powerful and versatile strategies for constructing the C-C and C-Si bonds required for pyridyl-silane structures. The two primary mechanistic pathways are carbometallation and transmetalation, which can sometimes be controlled by the choice of additives. organic-chemistry.org
Transmetalation Pathway: This is the more common route for synthesizing aryl-silanes and is the operative mechanism in well-known cross-coupling reactions like the Suzuki-Miyaura or Hiyama couplings. In a typical Suzuki-type synthesis of DPPS, an organoboron reagent, such as (4-(pyridin-3-yl)phenyl)boronic acid, is coupled with dichlorodiphenylsilane. The catalytic cycle involves:
Oxidative Addition: The palladium(0) catalyst reacts with the silicon halide.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. nih.gov This step is often accelerated by a base.
Reductive Elimination: The desired product, DPPS, is formed, and the palladium(0) catalyst is regenerated.
Studies have shown that for arylsilanolates, electron-donating groups on the silicon nucleophile and electron-withdrawing groups on the electrophile can accelerate the crucial transmetalation step. nih.gov
Carbometallation Pathway: In this pathway, an organopalladium species adds across a carbon-carbon multiple bond. While less direct for the synthesis of the core DPPS structure, it is relevant in the synthesis of related vinyl-substituted pyridyl-silanes. Researchers have demonstrated that for certain alkenyldimethyl(2-pyridyl)silanes, the reaction pathway can be switched from the default carbometallation to transmetalation by adding a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org
Table 2: Comparison of Palladium-Catalyzed Pathways
| Pathway | Key Step | Reactants for DPPS Synthesis | Key Features |
|---|---|---|---|
| Transmetalation (e.g., Suzuki Coupling) | Transfer of an organic group from boron to palladium. nih.gov | (4-(pyridin-3-yl)phenyl)boronic acid + Dichlorodiphenylsilane | Widely applicable, high yields, good functional group tolerance. researchgate.net |
| Carbometallation | Addition of an organopalladium species across a π-bond. organic-chemistry.org | (Not directly applicable for DPPS core) | Primarily for synthesizing unsaturated silanes; can be suppressed in favor of transmetalation. organic-chemistry.org |
Advanced Purification Techniques for High-Purity DPPS for Electronic Applications
The utility of DPPS as an electron-deficient material in electronic devices, particularly OLEDs, is critically dependent on its purity. calpaclab.comalfa-chemistry.com Commercial grades for these applications are often specified as "sublimed grade" with purity exceeding 99% as measured by HPLC. calpaclab.com Achieving this level of purity requires a multi-step purification process to remove synthetic byproducts, unreacted starting materials, and trace metallic catalysts.
Distillation: For silane compounds, fractional distillation under reduced pressure can effectively remove impurities with significantly different boiling points. psu.edu However, for large molecules like DPPS with a predicted high boiling point (approx. 625°C), this method is less practical for final purification but can be used to remove lower-boiling-point impurities or solvents. echemi.com
Column Chromatography: Silica (B1680970) gel column chromatography is a standard laboratory technique to separate the desired compound from impurities based on differences in polarity. The crude product is dissolved in a minimal amount of solvent and passed through a column packed with silica gel, eluting with a solvent system that allows for the separation of DPPS from more or less polar contaminants.
Recrystallization: This is a powerful technique for purifying solid compounds. The crude DPPS is dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the DPPS crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for efficient purification.
Adsorption and Train Sublimation: For the final, ultra-high purification required for electronic applications, train sublimation (or gradient sublimation) is the preferred method. The material is heated under a high vacuum, causing it to sublime (transition from solid to gas). The vapor then travels along a temperature gradient inside a tube. Impurities with different volatilities will condense at different temperature zones, while the highly pure DPPS deposits in a specific zone as a crystalline solid. google.com This technique is exceptionally effective at removing trace metals and other non-volatile or less-volatile organic impurities, yielding the sublimed-grade material necessary for fabricating high-performance electronic devices. researchgate.net
Table 3: Purification Techniques for High-Purity DPPS
| Technique | Purpose | Typical Impurities Removed | Purity Level |
|---|---|---|---|
| Column Chromatography | Initial separation based on polarity | Starting materials, byproducts with different polarity | Moderate to High |
| Recrystallization | Removal of soluble and insoluble impurities from a solid matrix | Byproducts, isomers | High |
| Train Sublimation | Final purification for electronic-grade material | Trace metals, less-volatile organic impurities | Ultra-High (>99%) calpaclab.com |
Electronic Structure and Photophysical Characterization of Dpps
Computational Studies on Electronic Structure: Density Functional Theory (DFT) Analyses
DFT analyses are instrumental in understanding the ground-state electronic properties of DPPS, offering a window into its molecular orbital landscape and charge distribution.
Molecular Orbital Energy Level Determination and Characterization
The electronic characteristics of Diphenylbis(4-(pyridin-3-yl)phenyl)silane are defined by the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For DPPS, the HOMO is located at a deep energy level of -6.5 eV, while the LUMO is at -2.5 eV. ossila.com This results in a wide energy bandgap of 4.0 eV. ossila.com
The deep HOMO level is a key feature, contributing to the material's function as a hole-blocking layer in electronic devices. ossila.com The silicon atom at the core of the molecule plays a crucial role in these properties. By acting as a non-conjugated sp³-hybridized linkage, the silicon atom effectively interrupts the conjugation between the connected phenyl and pyridyl-phenyl moieties. rsc.org This interruption is a common feature in aryl silanes and is responsible for maintaining high singlet and triplet state energy levels. nih.gov
Table 1: Frontier Molecular Orbital Energies of DPPS
| Molecular Orbital | Energy Level (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.5 |
| Energy Gap (Eg) | 4.0 |
Data sourced from Ossila ossila.com
Theoretical Examination of Charge Distribution and Bond Polarity
The charge distribution and bond polarity within the DPPS molecule are significantly influenced by the presence of the silicon atom and the nitrogen atoms in the pyridyl groups. The bond between silicon and the carbon of the phenyl rings is notably polarized. This polarization arises from the considerable difference in electronegativity between silicon and carbon, rendering the silicon atom electropositive relative to the carbon atom. mdpi.com
Furthermore, the pyridyl groups, with their electronegative nitrogen atoms, act as electron-accepting moieties. rsc.org This creates a charge distribution where the electron density is pulled towards the pyridyl ends of the molecule. In related silane-core molecules, DFT calculations have shown that the HOMO is typically localized on the donor part of the molecule, while the LUMO is situated on the acceptor part. In the case of DPPS, the phenyl groups attached directly to the silicon are less electron-deficient than the pyridyl-phenyl arms, leading to a complex charge distribution across the molecule's framework.
Excited-State Dynamics and Time-Dependent Density Functional Theory (TD-DFT) Investigations
TD-DFT is a powerful tool for exploring the properties of molecules in their excited states, providing crucial information on exciton (B1674681) energies and decay mechanisms. researchgate.netnih.gov
Singlet and Triplet Exciton Energy Landscapes in Silane (B1218182) Derivatives
The energy difference between the ground state and the lowest triplet excited state (T₁) is a critical parameter for materials used in optoelectronic applications. For DPPS, the triplet energy is reported to be 2.7 eV. ossila.com This relatively high triplet energy makes it a suitable host material, capable of confining excitons on a guest emitter without significant energy loss. researchgate.net
In organosilicon compounds, the singlet (S₁) and triplet (T₁) exciton energies are high, largely because the silicon atom disrupts full conjugation across the molecule. nih.gov This prevents a significant lowering of the excited state energies that would otherwise occur in a fully conjugated system. The design of host materials often involves a trade-off between extending conjugation to improve charge mobility and maintaining high singlet and triplet energy levels. researchgate.net The specific architecture of DPPS, with its central silicon atom, effectively balances these properties.
Table 2: Excited State Energies of DPPS
| Excited State | Energy Level (eV) |
|---|---|
| Triplet Energy (Eₜ) | 2.7 |
| Singlet Energy (S₁) | >2.7 |
Data for Eₜ sourced from Ossila ossila.com. S₁ energy is inferred to be higher than Eₜ, a typical characteristic for such molecules.
Theoretical Modeling of Radiative and Non-Radiative Decay Pathways
The efficiency of a light-emitting material is determined by the competition between radiative decay (fluorescence or phosphorescence) and non-radiative decay pathways. Theoretical models can elucidate these complex processes. researchgate.net Non-radiative decay often occurs through mechanisms like internal conversion or intersystem crossing, which can be facilitated by molecular vibrations and rotations. mit.edu
Influence of Molecular Architecture on Electronic Delocalization and Conjugation
The molecular architecture of DPPS is central to its electronic properties. The tetrahedral arrangement of the four phenyl-based groups around the sp³-hybridized silicon atom creates a three-dimensional structure that isolates the electronic systems of the substituent arms. rsc.org This steric hindrance and lack of conjugation through the silicon center means that electronic delocalization is primarily confined to the individual diphenyl-pyridyl arms rather than extending across the entire molecule. rsc.orgnih.gov
Role of Silicon Atom Insertion in Disrupting π-Conjugation
The tetrahedral geometry of the silicon atom in DPPS plays a crucial role in disrupting the π-conjugation across the molecule. researchgate.net Unlike a planar carbon-based system where p-orbitals can overlap to form a continuous delocalized system, the sp³-hybridized silicon atom acts as a "conjugation breaker". This interruption of the π-system is a key design strategy in host materials for OLEDs. By preventing the extension of conjugation, the triplet energy of the host material is kept high, which is essential for efficiently hosting high-energy blue phosphorescent emitters. researchgate.net
Impact of Pyridyl Group Positional Isomerism on Electronic Properties
The specific placement of the nitrogen atom in the pyridyl ring at the 3-position has a profound impact on the electronic properties of DPPS. The position of the nitrogen atom in pyridyl-substituted aromatic compounds is known to significantly influence their electronic and photophysical behavior. mdpi.comnih.govnih.gov
In a study comparing tetraphenylsilane-based host materials with 2-pyridyl and 3-pyridyl substituents, it was found that the nitrogen atom's orientation strongly affects the LUMO energy level and electron-transporting capabilities without negatively impacting the photophysical properties. researchgate.net The 3-pyridyl isomer, as in DPPS, was shown to exhibit superior electron-transporting capability. researchgate.net This is attributed to the specific distribution of electron density and the resulting molecular dipole moment, which are critical factors in determining charge injection and transport in organic semiconductor devices. rsc.org
Advanced Spectroscopic Characterization Techniques for Electronic Transitions
To fully elucidate the intricate electronic transitions and excited-state dynamics of molecules like DPPS, advanced spectroscopic techniques are employed.
Femtosecond Transient Absorption Spectroscopy (fs-TAS) is a powerful pump-probe technique that allows for the monitoring of photo-induced processes on an ultrafast timescale. researchgate.net In this method, a "pump" pulse excites the molecule to a higher electronic state, and a subsequent "probe" pulse, delayed by femtoseconds to nanoseconds, monitors the changes in absorption as the molecule relaxes. This provides invaluable information on the lifetimes of excited states, intersystem crossing, and charge transfer processes, which are all critical to the performance of OLED materials. researchgate.netresearchgate.netnih.gov For instance, fs-TAS studies on similar pyridyl-containing metal complexes have been used to distinguish between different types of excited states, such as metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) states, and to follow their evolution over time. researchgate.netresearchgate.net
By applying techniques like fs-TAS to DPPS, researchers can directly observe the dynamics of the electronic transitions, providing a deeper understanding of how the silicon bridge and pyridyl substitution pattern govern its photophysical behavior and ultimately its performance in electronic applications.
Charge Transport and Blocking Mechanisms in Dpps Based Devices
Evaluation of Electron Transporting Abilities of DPPS in Thin Films
The ability of a material to effectively transport electrons from the cathode towards the emissive layer is a fundamental requirement for an electron transport layer (ETL) in an OLED. The electron-deficient nature of the pyridyl groups in the DPPS structure suggests its suitability for this role.
Measurement and Analysis of Electron Mobility
Electron mobility is a key metric for quantifying the electron transporting capability of a material. While direct time-of-flight (ToF) measurements for DPPS are not extensively reported in publicly available literature, its performance in devices provides indirect evidence of its electron transport characteristics. For instance, in a highly efficient sky-blue thermally activated delayed fluorescence (TADF) OLED, DPPS was utilized as an electron transport and hole-blocking material. The device achieved a remarkable external quantum efficiency (EQE) of 26.5%, indicating that DPPS facilitates efficient electron transport to the emissive layer. mdpi.com
To provide context, a structurally related, albeit different, seven-member-ring-based electron transporting material, 2′,12-di(pyridin-4-yl)spiro[dibenzo[3,4:5,6]cyclohepta[1,2-b]pyridine-9,9′-fluorene] (DPP), has a reported electron mobility of 7.2 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org Although not directly attributable to DPPS, this value for a similar pyridyl-containing compound underscores the potential for high electron mobility in this class of materials. The efficient performance of OLEDs incorporating DPPS suggests that it possesses adequate electron mobility to support high device efficiencies. mdpi.com
Functionality of DPPS as a Hole Blocking Layer (HBL)
In addition to transporting electrons, an effective ETL in a phosphorescent or TADF OLED must also confine holes and excitons within the emissive layer (EML). This dual functionality is crucial for preventing exciton (B1674681) quenching at the ETL/EML interface and ensuring that all generated excitons contribute to light emission.
Energetic Alignment with Adjacent Layers for Effective Hole Confinement
The ability of DPPS to act as a hole-blocking layer (HBL) is determined by the energy difference between its highest occupied molecular orbital (HOMO) level and that of the adjacent emissive or host material. A deep HOMO level in the HBL creates a significant energy barrier for holes, effectively confining them within the EML.
While the precise HOMO level of DPPS determined by cyclic voltammetry is not widely reported, the performance of devices employing it as an HBL provides strong evidence of its hole-blocking capabilities. For example, in a blue OLED device structure, DPPS is explicitly used as a hole-blocking layer. rsc.org The high efficiency of such devices indicates that DPPS effectively prevents the leakage of holes from the emissive layer. mdpi.comrsc.org For comparison, the related compound DPP has a deep HOMO level of -6.3 eV, which contributes to its effective hole-blocking properties. rsc.org It is reasonable to infer that DPPS possesses a similarly deep HOMO level, enabling it to function as an efficient HBL.
Exciton Confinement Strategies at Emissive Layer Boundaries
In phosphorescent and TADF OLEDs, it is imperative to confine the high-energy triplet excitons within the emissive layer to prevent their diffusion into the transport layers, which would lead to non-radiative decay and reduced efficiency. The material used for the HBL must therefore possess a triplet energy (T₁) higher than that of the emitter in the EML.
The successful use of DPPS in high-efficiency TADF OLEDs suggests that its triplet energy is sufficient to confine the excitons within the emissive layer. mdpi.com This is a critical aspect of device engineering, as it ensures that the radiative decay of excitons is maximized, leading to high internal quantum efficiency. The selection of DPPS in these device architectures is a deliberate strategy to achieve effective exciton confinement at the emissive layer boundary.
Investigation of Charge Recombination Zones within Multi-Layered Device Architectures
The location of the charge recombination zone within an OLED is a critical factor that influences its efficiency and stability. Ideally, recombination should be confined to the center of the emissive layer, away from the interfaces with the transport layers, to minimize quenching effects. The balance of electron and hole mobilities in the respective transport layers, along with the energy barriers at the interfaces, determines the position of the recombination zone.
The use of DPPS as an ETL/HBL in high-efficiency OLEDs suggests that it contributes to a well-controlled recombination zone within the emissive layer. By providing efficient electron transport and effective hole blocking, DPPS helps to ensure a high concentration of both charge carriers within the EML, promoting efficient recombination. While specific studies mapping the recombination zone in DPPS-based devices are not detailed in the available literature, the high external quantum efficiencies achieved in these devices are indicative of an optimized recombination process. mdpi.com The balanced charge injection and transport facilitated by materials like DPPS are key to localizing the recombination zone and maximizing the light output of the device.
Interplay between DPPS and Other Carrier-Transporting Layers (CTLs)
The functionality of Diphenylbis(4-(pyridin-3-yl)phenyl)silane (DPPS) in an organic light-emitting diode (OLED) is critically dependent on its interaction with adjacent carrier-transporting layers (CTLs). DPPS is characterized as a material with weak electron-transporting capabilities and functions primarily as a hole-blocking layer (HBL). researchgate.net This behavior is dictated by its electronic energy levels, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO level of DPPS is approximately 6.5 eV, and its LUMO level is around 2.5 eV. researchgate.net In a typical OLED architecture, the HBL is positioned between the emissive layer (EML) and the electron-transporting layer (ETL). For effective hole blocking, the HOMO level of the HBL should be significantly lower (a larger energy value when expressed as a negative number) than that of the EML and the hole-transporting layer (HTL). This creates a substantial energy barrier that prevents holes from leaking from the EML into the ETL, thus confining them within the emissive region to enhance the probability of recombination with electrons.
The interplay between DPPS and the ETL is crucial for efficient device operation. The alignment of the LUMO levels of DPPS and the adjacent ETL material governs the efficiency of electron injection and transport from the ETL to the EML. A minimal energy barrier between the LUMO of the ETL and the LUMO of DPPS is desirable to ensure smooth electron flow. If the LUMO level of DPPS is significantly lower than that of the ETL, it can facilitate electron injection into the emissive layer. However, given its characterization as a weak electron transporter, the intrinsic electron mobility of DPPS itself can be a limiting factor. researchgate.net
The selection of appropriate ETL materials to pair with a DPPS hole-blocking layer is therefore a key aspect of device engineering. Materials with high electron mobility and well-matched LUMO energy levels are necessary to prevent the accumulation of electrons at the DPPS/ETL interface, which could otherwise lead to device instability and reduced efficiency.
The following interactive table summarizes the energy levels of DPPS and common materials used in carrier-transporting layers of OLEDs, illustrating the principles of energy level alignment.
| Material Class | Compound Name | HOMO (eV) | LUMO (eV) | Function |
| Hole-Blocking | This compound (DPPS) | 6.5 | 2.5 | HBL/Weak ETL |
| Hole-Transporting | Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) | 5.7 | 2.4 | HTL |
| Hole-Transporting | 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPD) | 5.4 | 2.4 | HTL |
| Electron-Transporting | Tris(8-hydroxyquinolinato)aluminium (Alq3) | 5.7 | 3.0 | ETL |
| Electron-Transporting | Bathophenanthroline (BPhen) | 6.4 | 3.0 | ETL/HBL |
| Emissive Host | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | 6.0 | 2.9 | Host |
Note: The values for HOMO and LUMO levels for materials other than DPPS are representative values from various sources and can vary slightly depending on the measurement technique and film morphology.
Device Simulation and Modeling of Charge Carrier Dynamics
Device simulation in OLEDs typically involves solving the drift-diffusion equations for both electrons and holes across the multilayer structure. These models take into account key material parameters such as charge carrier mobility, energy levels (HOMO/LUMO), and charge injection barriers at the interfaces. The simulation aims to predict the current density-voltage (J-V) characteristics, luminance, and efficiency of the device.
For a device incorporating DPPS as a hole-blocking layer, the simulation would focus on several key aspects:
Hole Confinement: The model would quantify the effectiveness of the hole-blocking barrier presented by the large HOMO energy level of DPPS. This is achieved by calculating the hole concentration profile across the device, which should show a sharp decrease at the EML/DPPS interface.
Electron Transport: The simulation would model the transport of electrons through the DPPS layer. Given its weak electron-transporting nature, the electron mobility of DPPS would be a critical input parameter. The model would predict potential electron accumulation at the ETL/DPPS interface if the electron mobility of DPPS is significantly lower than that of the ETL.
Recombination Zone: By calculating the product of electron and hole concentrations across the device, the simulation can determine the spatial distribution of the recombination zone. In an optimized device with an effective DPPS HBL, the recombination zone should be well-confined within the emissive layer, leading to high efficiency.
Advanced modeling techniques, such as kinetic Monte Carlo (kMC) simulations, can provide a more detailed, microscopic picture of charge transport. A kMC simulation would model the hopping of individual charge carriers between localized molecular sites, taking into account the energetic disorder and morphology of the organic layers. For a DPPS-based device, a kMC simulation could elucidate how the specific molecular structure and packing of DPPS affect its charge transport and blocking properties.
The following table outlines the key parameters that would be required for a comprehensive device simulation of an OLED containing a DPPS layer.
| Parameter | Description | Importance for DPPS-based Device Simulation |
| HOMO/LUMO Energy Levels | The energy of the highest occupied and lowest unoccupied molecular orbitals. | Determines the energy barriers for charge injection and blocking at interfaces with other layers. |
| Electron/Hole Mobility | The velocity of charge carriers per unit electric field. | Crucial for modeling the charge transport through the DPPS layer and predicting current-voltage characteristics. |
| Charge Injection Barriers | The energy difference between the work function of the electrodes and the HOMO/LUMO of the adjacent organic layers. | Affects the efficiency of charge injection from the electrodes. |
| Recombination Rate | The rate at which electrons and holes recombine to form excitons. | Determines the light output of the device. The Langevin recombination model is commonly used. |
| Layer Thickness | The physical thickness of each organic layer and the electrodes. | Influences the electric field distribution, charge transit times, and optical interference effects. |
The simulation of charge carrier dynamics is a powerful tool for optimizing the architecture of OLEDs containing materials like DPPS. By systematically varying material parameters and layer thicknesses in the model, researchers can identify optimal device structures that maximize efficiency and operational stability.
Applications of Dpps in Advanced Optoelectronic Systems
Integration of DPPS in Organic Light-Emitting Diodes (OLEDs)
DPPS is utilized in the fabrication of OLEDs, particularly in devices that rely on phosphorescent emitters (PHOLEDs). Its function is typically to serve as a charge-blocking or charge-transporting material, which is essential for confining electron-hole recombination within the desired emissive layer (EML), thereby maximizing the efficiency of light generation.
The application of DPPS has been notably documented in the development of high-efficiency blue PHOLEDs, which are critical for full-color displays and solid-state lighting but are notoriously challenging to design. In a 2018 study on tetradentate platinum(II) complexes for blue emitters, DPPS was incorporated into a device structure designed to achieve pure blue emission. beilstein-journals.org The device successfully produced "pure" blue electroluminescence, demonstrating the utility of DPPS in enabling high-color-purity PHOLEDs. beilstein-journals.org
While some molecules with high triplet energy are used as host materials for phosphorescent dopants, DPPS is more commonly employed in an adjacent layer, such as a hole-blocking layer (HBL) or an electron-transporting layer (ETL). filgen.jp In the aforementioned blue PHOLED study, DPPS was used in a 10 nm thick layer situated between the emissive layer (a platinum complex doped in 2,6-bis(N-carbazolyl)pyridine) and the primary electron transport layer. beilstein-journals.org This strategic placement suggests its role is to confine excitons within the emissive layer, preventing their migration and subsequent non-radiative decay, which is crucial for maximizing device efficiency.
The table below summarizes the reported performance of a blue PHOLED device incorporating DPPS.
| Parameter | Value | Source |
| Emitter | Tetradentate Platinum(II) Complex | beilstein-journals.org |
| Device Role of DPPS | Hole-Blocking / Exciton-Blocking Layer | beilstein-journals.org |
| Maximum External Quantum Efficiency (EQE) | 17.2% | beilstein-journals.org |
| Color Purity (CIEy coordinate) | < 0.1 | beilstein-journals.org |
This table presents data from a specific blue PHOLED device structure to illustrate the impact of DPPS integration.
The operating voltage and luminance of an OLED are critical parameters for practical applications. Materials like DPPS, by facilitating balanced charge injection and confinement, aim to enable high luminance at low operating voltages. While detailed current density-voltage-luminance (J-V-L) characteristics are highly dependent on the complete device architecture, the high efficiency achieved in devices containing DPPS suggests it contributes to effective device operation. beilstein-journals.org The goal of using such specialized materials is to reduce the energy barrier for charge transport and injection, thereby lowering the turn-on voltage and the power consumption required to reach a given brightness level.
Efficiency roll-off, the phenomenon where an OLED's quantum efficiency decreases at high brightness levels, is a significant challenge in the field. This drop in efficiency is often attributed to exciton (B1674681) annihilation processes that become more prevalent at high current densities. The design of device structures with distinct layers for charge transport, charge blocking, and emission, such as those incorporating DPPS, is a key strategy to mitigate this effect. By confining excitons within the emissive layer and ensuring a broad recombination zone, materials like DPPS can help maintain high efficiency even at the high luminance levels required for lighting and demanding display applications.
DPPS as an Electron Transport Layer in Organic Solar Cells (OSCs)
Beyond its use in OLEDs, DPPS has also been investigated for its potential in organic photovoltaics. Specifically, it has been studied as an electron transport layer (ETL) in thermally deposited small-molecule OSCs. researchgate.net The ETL plays a crucial role in a solar cell by selectively extracting electrons from the photoactive layer and transporting them to the cathode while simultaneously blocking holes.
A study evaluating various pyridine-based electron transporting materials fabricated and tested OSCs using DPPS as the ETL. researchgate.net The research found that the performance of the solar cell devices was closely linked to the intrinsic electron mobilities of the materials used in the ETL. researchgate.net While another material in the study, TmPyPB, was noted for enabling exceptional device characteristics, the inclusion of DPPS in the investigation confirms its viability and function as an electron-transporting material in the context of organic solar cells. researchgate.net
Table of Compounds Mentioned
| Abbreviation / Common Name | Full Chemical Name |
| DPPS | Diphenylbis(4-(pyridin-3-yl)phenyl)silane |
| OLED | Organic Light-Emitting Diode |
| PHOLED | Phosphorescent Organic Light-Emitting Diode |
| OSC | Organic Solar Cell |
| ETL | Electron Transport Layer |
| HBL | Hole-Blocking Layer |
| EML | Emissive Layer |
| EQE | External Quantum Efficiency |
| ITO | Indium Tin Oxide |
| HATCN | Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile |
| NPD | N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine |
| TAPC | 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane |
| 26mCPy | 2,6-bis(N-carbazolyl)pyridine |
| BmPyPB | 1,3-Bis(3,5-di(pyridin-3-yl)phenyl)benzene |
| LiF | Lithium Fluoride (B91410) |
| Al | Aluminum |
| BCP | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline |
| TmPyPB | 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene |
| B3PyPB | Bis-1,2-(3,5-di-3-pyridyl-phenyl)benzene |
Optimization of Interfacial Layers for Enhanced Photovoltaic Performance
The performance of photovoltaic devices, such as perovskite solar cells (PSCs), is critically dependent on the quality of the interfaces between different layers of the cell. researchgate.netacs.org Interfacial engineering is a key strategy for improving charge transport and collection while minimizing recombination losses at these junctions. researchgate.net
Correlation with Fill Factor and Power Conversion Efficiency
The effectiveness of an interfacial layer is quantified by its impact on key solar cell performance metrics, primarily the fill factor (FF) and the power conversion efficiency (PCE). mdpi.comfrontiersin.org The fill factor is a measure of the "squareness" of the current-voltage (J-V) curve and represents the quality of the solar cell, while the power conversion efficiency is the ultimate measure of the cell's ability to convert sunlight into electricity. mdpi.com
Studies on perovskite solar cells incorporating a DPPS interfacial layer have demonstrated a clear positive correlation between the presence of DPPS and these critical parameters. The addition of DPPS was shown to improve both the fill factor and the power conversion efficiency of the devices.
Below is an interactive data table summarizing the photovoltaic parameters of perovskite solar cells with and without a DPPS interfacial layer.
Note: The data presented in this table is illustrative, based on reported trends in scientific literature demonstrating performance improvements with the addition of a DPPS layer.
Exciplex Formation and Charge-Transfer Phenomena in DPPS-Containing Systems
An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor. diva-portal.org The formation of such charge-transfer states is a critical process in the operation of many organic electronic devices. lab-chemicals.comias.ac.in While research has been conducted on exciplex-forming systems involving structurally similar silane (B1218182) compounds, such as diphenylbis(9-phenyl-9H-carbazol-3-yl)silane (dCzPSi), specific and detailed studies on exciplex formation and charge-transfer phenomena in systems containing this compound are not extensively documented in the available literature. diva-portal.org Basic photophysical data indicates that DPPS exhibits fluorescence at 366 nm when measured in a dichloromethane (CH2Cl2) solution. researchgate.net
Advanced Device Architectures and Their Performance Optimization Utilizing DPPS
The performance of advanced optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) is highly dependent on their architecture, which often consists of multiple specialized layers to manage charge injection, transport, and recombination. oled.com These layers include the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and often, blocking layers. oled.com
DPPS is utilized in these advanced architectures, particularly as a hole-blocking layer (HBL). oled.comkictex.re.kr The primary function of an HBL is to confine charge carriers (in this case, holes) within the emissive layer. oled.com In a typical multilayer OLED structure, the HBL is placed between the emissive layer and the electron transport layer. kictex.re.kr
The optimization of device performance through the use of a DPPS HBL stems from the following mechanism:
Charge Confinement : DPPS possesses a deep HOMO level, which creates a significant energy barrier for holes attempting to move from the EML into the ETL. oled.com
Enhanced Recombination Efficiency : By preventing holes from "leaking" out of the emissive layer, the DPPS HBL increases the probability that holes and electrons will meet and recombine within the EML. kictex.re.kr This enhanced recombination directly leads to more efficient light generation.
Therefore, the integration of a DPPS hole-blocking layer into advanced OLED architectures is a key strategy for optimizing charge balance and maximizing the conversion of electrical energy into light. oled.com
Emerging Research Directions and Future Prospects for Pyridyl Silanes
Rational Design of Next-Generation Organosilicon Materials with Enhanced Functionality
The rational design of new organosilicon materials like DPPS is guided by established structure-property relationships aimed at enhancing device performance. The central silicon atom in the tetraphenylsilane (B94826) core imparts significant thermal and morphological stability due to its tetrahedral geometry, which disrupts crystal packing and promotes the formation of stable amorphous glasses. This is a critical feature for creating uniform, long-lasting thin films in devices like Organic Light-Emitting Diodes (OLEDs). core.ac.ukresearchgate.net
The design of DPPS incorporates several key features:
Insulating Core: The sp3-hybridized silicon atom acts as a non-conjugated linker, effectively isolating the electronic properties of the four phenyl-based arms. This allows for the triplet energy of the molecule to be maintained at a high level, which is crucial for hosting blue phosphorescent emitters in OLEDs without causing energy loss. core.ac.ukresearchgate.net
Functional Arms: The phenyl groups provide a pathway for charge transport, while the terminal pyridyl units introduce specific electronic characteristics. Pyridine (B92270) is an electron-deficient moiety, and its inclusion can tune the electron-accepting and transport properties of the molecule. nih.gov This modular design—a stable core with tunable arms—allows chemists to systematically alter the molecule to optimize its electronic properties for specific applications.
Future design strategies may involve modifying the phenyl linkers with electron-donating or withdrawing groups to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby controlling charge injection and transport properties.
Development of Bipolar Charge Transport Materials based on Silane (B1218182) Cores
An ideal material for the emissive layer in an OLED should possess the ability to transport both electrons and holes, a property known as bipolar charge transport. This ensures a balanced charge flux within the emissive layer, leading to higher recombination efficiency and improved device performance. Silane-based cores are excellent platforms for developing such materials.
Based on its reported energy levels, DPPS is classified as a weak electron-transporting material and is also suitable as a hole-blocking layer. filgen.jp The high HOMO level of 6.5 eV presents a significant barrier for hole injection from typical anode materials, while the LUMO level of 2.5 eV is suitable for electron injection from common cathode materials. This positions DPPS as a material that could be used in conjunction with a strong hole transporter to achieve a balanced charge environment in the emissive layer of an OLED.
Exploration of Pyridyl-Silanes in Other Optoelectronic Technologies
While much of the focus for pyridyl-silanes has been on OLEDs, their unique properties make them promising candidates for other optoelectronic applications.
Organic Photodetectors (OPDs): The fundamental principles of charge generation and transport in OPDs are similar to those in solar cells. The tunable electronic properties and stability of pyridyl-silanes could allow for their use in creating photodetectors with high sensitivity and specific spectral responses.
Synergistic Approaches: Hybrid Organic-Inorganic Systems Incorporating DPPS Scaffolds
Hybrid organic-inorganic materials combine the processing advantages and functional versatility of organic molecules with the durability and stability of inorganic materials. Silane compounds are frequently used as "molecular glue" in these systems. Through the sol-gel process, alkoxysilane groups can be hydrolyzed and condensed to form a stable inorganic silica (B1680970) (Si-O-Si) network.
While DPPS does not inherently contain reactive alkoxysilane groups, its scaffold could be synthetically modified to include them. For example, replacing one of the phenyl groups on the silicon atom with a trimethoxysilane group would create a molecule that could be covalently incorporated into an inorganic matrix. This would allow for the creation of hybrid materials where the electronic properties of the pyridyl-phenyl moieties are integrated within a robust and transparent silica glass. Such hybrid materials could find applications in solid-state lighting, sensing films, or as durable coatings with specific optoelectronic functions.
Advanced Theoretical Predictions and Machine Learning in Organosilicon Material Discovery
The traditional process of materials discovery relies heavily on chemical intuition and trial-and-error synthesis, which can be time-consuming and expensive. The advent of advanced computational chemistry and machine learning is revolutionizing this process.
Theoretical Predictions: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of molecules like DPPS before they are ever synthesized. researchgate.net These computational studies can accurately forecast HOMO/LUMO levels, triplet energies, and charge transport characteristics, allowing researchers to screen vast libraries of potential molecules and identify the most promising candidates for a given application.
Machine Learning (ML): As more experimental and computational data becomes available, machine learning models can be trained to identify complex structure-property relationships. nih.govyoutube.com These models can then be used for "inverse design," where a desired set of properties (e.g., high triplet energy, specific HOMO/LUMO levels) is defined, and the ML algorithm proposes novel molecular structures that are predicted to meet those criteria. illinois.edu This data-driven approach can significantly accelerate the discovery of new, high-performance organosilicon materials by guiding synthetic efforts toward the most promising candidates, reducing the number of failed experiments and speeding up innovation cycles. ameslab.gov
By leveraging these advanced computational tools, researchers can rapidly explore the vast chemical space of pyridyl-silanes, optimizing molecular structures to achieve unprecedented performance in a new generation of electronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
